Product packaging for Alexa Fluor 546(Cat. No.:)

Alexa Fluor 546

Cat. No.: B1263210
M. Wt: 1080.4 g/mol
InChI Key: ZAINTDRBUHCDPZ-UHFFFAOYSA-M
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Description

The Role of Fluorescent Probes in Advancing Biological Discovery

Fluorescent probes, also known as fluorophores or fluorescent dyes, are molecules that absorb light at a specific wavelength and emit it at a longer, different wavelength. merkel.co.il This unique property has made them indispensable tools in the life sciences, enabling researchers to visualize and study cellular and molecular processes with high specificity and sensitivity. merkel.co.il By attaching these fluorescent "beacons" to specific biological molecules such as proteins, nucleic acids, or lipids, scientists can track their location, movement, and interactions within living cells and tissues. merkel.co.ilthermofisher.com This ability to illuminate specific components of complex biological systems has revolutionized our understanding of everything from basic cell biology to the mechanisms of disease. merkel.co.ilnih.gov The development of a diverse palette of fluorescent probes with different colors and properties has been instrumental in this progress, allowing for the simultaneous tracking of multiple targets. merkel.co.il

Position of Alexa Fluor 546 within Fluorescent Labeling and Bioimaging Methodologies

Within the extensive family of fluorescent dyes, the Alexa Fluor series, developed in the late 20th century, stands out for its exceptional brightness, photostability, and water solubility. this compound is a prominent member of this series, emitting a bright orange fluorescence. syronoptics.com It is a sulfonated rhodamine derivative, a chemical modification that enhances its performance compared to traditional dyes. evidentscientific.com Its spectral properties make it an excellent choice for a wide array of fluorescence-based techniques, including fluorescence microscopy, flow cytometry, and immunofluorescence. syronoptics.comoptolongfilter.com this compound is frequently conjugated to antibodies, peptides, and other biomolecules to specifically label targets of interest within cells and tissues. optolongfilter.comruixibiotech.com Its brightness and resistance to fading under illumination make it particularly valuable for demanding imaging applications. syronoptics.comthermofisher.com

Core Chemical and Physical Properties of this compound

The utility of this compound in biomedical research is rooted in its distinct chemical and physical characteristics. These properties dictate its performance in various experimental settings and its compatibility with different imaging instruments.

Spectral Profile

The spectral characteristics of a fluorophore are fundamental to its application. This compound has an excitation maximum at approximately 556 nanometers and an emission maximum at around 573 nanometers. syronoptics.comfluorofinder.com This places its fluorescence squarely in the orange region of the visible spectrum. uci.edu This specific spectral profile makes it well-suited for excitation by common laser lines, such as the 543 nm line of the He-Ne laser and the 561 nm yellow-green laser, as well as the 546 nm line from mercury-arc lamps. uci.eduiu.edu

Photostability and Quantum Yield

A key advantage of the Alexa Fluor family, including this compound, is its enhanced photostability compared to many other dyes. syronoptics.comthermofisher.com Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light. The high photostability of this compound allows for longer observation times and the acquisition of more images before the signal significantly degrades. syronoptics.com However, it has been noted that under prolonged illumination, photobleaching can still occur and potentially alter morphometric analyses. nih.gov In situations where photobleaching is a significant limitation, the spectrally similar Alexa Fluor 555 may be a better alternative. thermofisher.com

The quantum yield of a fluorophore is a measure of its fluorescence efficiency, representing the ratio of photons emitted to photons absorbed. evidentscientific.com this compound exhibits a high fluorescence quantum yield of 0.79. thermofisher.com This high quantum yield contributes to the exceptional brightness of its conjugates, enabling the detection of even low-abundance biological targets. thermofisher.comthermofisher.com

Environmental Sensitivity

This compound demonstrates a notable lack of sensitivity to pH over a broad range, ensuring stable fluorescence under varying experimental conditions. iu.eduaatbio.com This is a significant advantage over some other fluorescent dyes whose fluorescence intensity can be affected by changes in the local pH environment. Furthermore, its hydrophilic nature, a result of its sulfonation, minimizes the tendency of its conjugates to aggregate, which can otherwise lead to signal artifacts. aatbio.com

Interactive Data Table: Core Properties of this compound

PropertyValueSource(s)
Excitation Maximum~556 nm syronoptics.com, fluorofinder.com
Emission Maximum~573 nm syronoptics.com, fluorofinder.com
Quantum Yield0.79 thermofisher.com
Molar Extinction Coefficient>80,000 cm⁻¹M⁻¹ thermofisher.com
Recommended Excitation Sources543 nm He-Ne laser, 546 nm Hg-arc lamp, 561 nm laser uci.edu, iu.edu
Emission ColorOrange uci.edu

Key Applications in Biomedical Research

The favorable properties of this compound have led to its widespread adoption in a multitude of biomedical research applications. Its versatility allows for the detailed investigation of cellular structures and processes.

Fluorescence Microscopy

This compound is extensively used in fluorescence microscopy for imaging both fixed and living cells. optolongfilter.com It is commonly employed to label specific cellular components, such as the cytoskeleton, organelles, or individual proteins, providing high-contrast and high-resolution images. optolongfilter.comthermofisher.com For instance, it has been used to visualize intermediate filaments in endothelial cells and to stain neurons. thermofisher.com

Immunofluorescence

In the field of immunofluorescence, antibodies conjugated to this compound are invaluable tools for detecting and localizing specific proteins within cells and tissues. optolongfilter.comruixibiotech.com This technique relies on the high specificity of antibody-antigen binding to target the fluorophore to the protein of interest. This compound-labeled secondary antibodies are frequently used to detect primary antibodies raised against a specific target. This indirect detection method provides signal amplification and greater flexibility.

Super-Resolution Microscopy

The advent of super-resolution microscopy techniques has broken the diffraction barrier of light, enabling visualization of cellular structures with unprecedented detail. The brightness and photostability of this compound make it a suitable fluorophore for some of these advanced imaging methods, such as Structured Illumination Microscopy (SIM). optolongfilter.comresearchgate.net In SIM, a patterned illumination is used to extract higher resolution information. This compound has been utilized in multicolor SIM experiments to localize specific proteins in conjunction with other fluorescently labeled cellular components. researchgate.net

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of single cells within a population. This compound can be used as a fluorescent label in flow cytometry to identify and quantify cells expressing a particular marker. optolongfilter.com While it is suitable for this application, other fluorophores like phycoerythrin (PE) are sometimes preferred due to their spectral properties and brightness in the specific laser configurations of many flow cytometers. fluorofinder.com

Neuroscience Research

This compound has proven to be a valuable tool in neuroscience research. For example, a conjugate of this compound with a modified α-conotoxin has been developed as a potent and selective ligand for imaging α7 nicotinic acetylcholine (B1216132) receptors, which are implicated in various neuropsychiatric disorders. nih.gov This fluorescent probe allows for the precise localization of these receptors in neuronal cultures and brain tissue. nih.gov Additionally, antibodies conjugated to this compound are used to identify specific neuronal proteins and cell types, such as dopaminergic neurons and cells expressing the c-Fos protein, a marker of neuronal activity. biocompare.combiocompare.com

Concluding Remarks

This compound has established itself as a robust and versatile fluorescent probe in the biomedical researcher's toolkit. Its combination of high brightness, photostability, and well-defined spectral properties makes it a reliable choice for a diverse range of applications, from routine fluorescence microscopy to advanced super-resolution imaging. As imaging technologies continue to evolve, the demand for high-performance fluorophores like this compound will undoubtedly persist, continuing to facilitate new discoveries in our understanding of biology and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H46Cl3N4NaO14S3 B1263210 Alexa Fluor 546

Properties

Molecular Formula

C44H46Cl3N4NaO14S3

Molecular Weight

1080.4 g/mol

IUPAC Name

sodium;13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;hydron

InChI

InChI=1S/C44H47Cl3N4O14S3.Na/c1-19-16-43(3,4)49-35-21(19)14-23-29(24-15-22-20(2)17-44(5,6)50-36(22)41(68(61,62)63)38(24)64-37(23)40(35)67(58,59)60)30-31(42(56)57)32(45)34(47)39(33(30)46)66-18-25(52)48-13-9-7-8-10-28(55)65-51-26(53)11-12-27(51)54;/h14-15,19-20,49H,7-13,16-18H2,1-6H3,(H,48,52)(H,56,57)(H,58,59,60)(H,61,62,63);/q;+1/p-1

InChI Key

ZAINTDRBUHCDPZ-UHFFFAOYSA-M

Canonical SMILES

[H+].CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC(N=C5C(=C4O3)S(=O)(=O)[O-])(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C.[Na+]

Synonyms

Alexa fluor 546

Origin of Product

United States

Conjugation Chemistry and Bioconjugation Strategies for Alexa Fluor 546

Amine-Reactive Functionalization via N-Hydroxysuccinimidyl (NHS) Esters

The most prevalent method for labeling biomolecules with Alexa Fluor 546 utilizes its N-hydroxysuccinimidyl (NHS) ester derivative. fishersci.iefishersci.se This amine-reactive format is widely used for its efficiency and the stability of the resulting conjugate. fishersci.seulab360.com

The conjugation reaction involves the NHS ester of this compound reacting with primary amines (R-NH₂) found on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. fishersci.iefishersci.se This reaction, which proceeds efficiently under mild alkaline conditions, results in the formation of a highly stable covalent amide bond, as robust as a natural peptide bond. fishersci.se

Optimization of the labeling reaction is critical for achieving the desired degree of labeling (DOL) and maintaining protein function. Key parameters include:

pH: The reaction is typically carried out in a buffer at a pH of 8.0-8.5, with 0.1–0.2 M sodium bicarbonate buffer at pH 8.3 being a common choice. fishersci.seaatbio.com At this pH, primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester.

Solvent: The this compound NHS ester is hydrophobic and should be dissolved in a high-quality anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous protein solution. fishersci.se

Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL. fishersci.se

Molar Ratio: The ratio of reactive dye to protein is adjusted to control the number of fluorophore molecules attached to each protein. For immunoglobulins (IgGs), a DOL of 2–7 moles of dye per mole of antibody is often optimal. ulab360.com

Following the incubation period (typically 1 hour at room temperature), the unreacted dye and byproducts are removed from the dye-protein conjugate via methods such as gel filtration or dialysis. fishersci.seaatbio.com

PropertyThis compound NHS Ester
Reactive Group N-Hydroxysuccinimidyl (NHS) Ester
Target Functional Group Primary Amines (e.g., Lysine)
Excitation/Emission (Ex/Em) ~554 nm / ~570 nm fishersci.se
Extinction Coefficient 112,000 cm⁻¹M⁻¹ fishersci.se
Molecular Weight ~1159.6 fishersci.se
Resulting Bond Amide

This compound NHS ester is extensively used to label both monoclonal and polyclonal antibodies. ulab360.com This process creates highly fluorescent secondary antibodies that are fundamental tools in immunofluorescence microscopy, flow cytometry, and other immunological assays. thermofisher.comthermofisher.com For convenience, kits specifically optimized for labeling small quantities (e.g., 100 µg) of monoclonal antibodies or larger amounts (~1 mg) of proteins are commercially available. ulab360.comfishersci.at These conjugates allow for the sensitive detection of specific targets; for example, this compound-conjugated secondary antibodies are used to visualize the binding of primary antibodies to cellular structures. thermofisher.com

The NHS ester chemistry is also applicable to smaller biomolecules. Peptides can be readily labeled on their N-terminus or on lysine side chains. fishersci.se A notable research application is the conjugation of this compound to the peptide α-conotoxin ArIB[V11L;V16A] to create a potent and highly selective fluorescent ligand for imaging α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This targeted probe proved to be significantly more photostable than its Cy3-based predecessor. nih.gov

Furthermore, synthetic oligonucleotides that have been manufactured with a 5' or 3' amine modification can be covalently labeled with this compound NHS ester. fishersci.ieidtdna.com The succinimidyl ester is preferred for this application because it forms a very stable amide bond with the amine-modified oligonucleotide. idtdna.com After conjugation, the labeled oligonucleotide is typically purified by HPLC to remove any unreacted dye and unlabeled starting material.

Thiol-Reactive Coupling via Maleimide (B117702) Linkage

As an alternative to amine-reactive chemistry, this compound is available with a maleimide reactive group, enabling specific conjugation to thiol (sulfhydryl) groups. fishersci.ie This approach is particularly valuable because thiol groups are less abundant in proteins than amines, allowing for more site-specific labeling. jenabioscience.com

PropertyThis compound C5 Maleimide
Reactive Group Maleimide
Target Functional Group Thiols (e.g., Cysteine)
Excitation/Emission (Ex/Em) ~554 nm / ~570 nm fishersci.ie
Extinction Coefficient 93,000 cm⁻¹M⁻¹ fishersci.ie
Molecular Weight ~1034.37 fishersci.ie
Resulting Bond Thioether

The maleimide moiety of this compound reacts with the thiol group of a cysteine residue to form a stable thioether bond. fishersci.iethermofisher.com To ensure specificity, several methodological factors are crucial:

pH Control: The reaction is performed at a near-neutral pH of 7.0–7.5. fishersci.iethermofisher.com In this range, thiol groups are sufficiently nucleophilic to react almost exclusively with the maleimide, while the more numerous amine groups remain protonated and relatively unreactive. fishersci.ie

Reduction of Disulfides: Proteins often contain cysteine residues that are oxidized and linked in disulfide bonds. To make these thiols available for labeling, a reducing agent must be used. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (B142953) (DTT) because excess TCEP does not need to be removed before adding the maleimide dye. fishersci.iethermofisher.com If DTT is used, it must be removed by dialysis or column chromatography prior to conjugation to prevent it from reacting with the maleimide. fishersci.iethermofisher.com

Anaerobic Conditions: To prevent the re-oxidation of free thiols back to disulfides, especially after DTT treatment, the labeling reaction should be carried out under oxygen-free conditions. fishersci.ie

This strategy is commonly used to label proteins on specific cysteine residues, including those introduced through site-directed mutagenesis, providing a high degree of control over the location of the fluorophore. pubcompare.ai It is also used for labeling thiol-modified peptides and oligonucleotide thiophosphates. fishersci.ie

Advanced Conjugation Systems and Targeted Delivery

Beyond standard amine and thiol chemistries, this compound is integrated into advanced systems that offer enhanced functionality and targeted delivery.

FluoroNanogold Conjugates: These are dual-purpose probes where this compound and a 1.4 nm Nanogold® particle are both covalently conjugated to a Fab' antibody fragment. nanoprobes.com This creates a unique reagent that can be visualized in the same specimen by both fluorescence microscopy and, after silver or gold enhancement, by electron microscopy. nanoprobes.com

Streptavidin Conjugates: this compound covalently attached to streptavidin is a powerful tool for targeted detection. nanoprobes.com Leveraging the extremely high binding affinity between streptavidin and biotin (B1667282), these conjugates can be used to specifically label any biotinylated molecule, such as primary antibodies, nucleic acids, or ligands, in a wide array of applications including microscopy and flow cytometry. nanoprobes.com

SNAP-tag® Technology: This system allows for the specific and covalent labeling of a protein of interest for targeted imaging. A target protein is first expressed as a fusion with the SNAP-tag®, a modified version of O⁶-alkylguanine-DNA-alkyltransferase. neb.com This tag can then be specifically labeled with a cell-impermeable this compound substrate that has been modified with a benzylguanine group, enabling precise attachment of the fluorophore to the protein of interest on the surface of living cells. neb.commdpi.com

Peptide-Based Targeting: As mentioned previously, the conjugation of this compound to specific peptides creates probes for targeted delivery. The this compound-ArIB[V11L;V16A] conjugate, for instance, acts as a highly selective ligand that can be delivered to specifically image α7 nAChRs in complex biological environments like cultured hippocampal neurons. nih.gov


Integration with SNAP-tag Fusion Proteins for Specific Labeling

A highly specific method for labeling proteins is through the use of SNAP-tag technology. This compound is available as a SNAP-Surface® substrate, which is designed to label SNAP-tag fusion proteins on the surface of living cells. neb.combiocompare.comvwr.com The SNAP-tag itself is a modified version of the human O⁶-alkylguanine-DNA-alkyltransferase (AGT) protein. neb.com

The labeling process involves a covalent reaction between the SNAP-tag and a benzylguanine derivative, which is the core structure of the SNAP-tag substrate. neb.com When SNAP-Surface® this compound is introduced to cells expressing a SNAP-tag fusion protein on their exterior, the dye becomes permanently attached to the tag. This strategy allows for the precise and covalent labeling of a protein of interest for visualization and tracking. neb.compubcompare.ai The substrate is cell-impermeable, ensuring that only proteins exposed to the extracellular surface are labeled. neb.comvwr.com

Covalent Attachment to Nanomaterials (e.g., Cellulose (B213188) Nanocrystals)

This compound has been successfully conjugated to nanomaterials, such as cellulose nanocrystals (CNCs), to create fluorescent probes for bioimaging. researchgate.netnih.govacs.org Researchers have developed methods to covalently attach the dye while preserving the structural integrity of the nanocrystals. researchgate.net

Two primary strategies have been employed for this purpose:

Reductive Amination: This method involves the initial oxidation of the CNC surface using sodium periodate. This reaction creates aldehyde groups on the cellulose. Subsequently, an amine-functionalized this compound is reacted with these aldehyde groups, followed by a reduction step to form stable covalent bonds. researchgate.netnih.govacs.org This process has been used to achieve dye loadings of approximately 5 µg of this compound per mg of cellulose. researchgate.netacs.org

Triazine Chemistry: In an alternative approach, the Alexa Fluor dye is first modified to include a chloro-substituted triazine ring. This activated dye can then directly react with the hydroxyl groups on the surface of the cellulose nanocrystals under specific conditions, such as in acetonitrile (B52724) at elevated temperatures, to form a stable covalent linkage. researchgate.netnih.govacs.org

These fluorescently labeled CNCs have been used in proof-of-principle experiments to visualize the spatial distribution of solid cellulose in microfluidic structures and to monitor their enzymatic degradation over time. researchgate.netnih.gov

Strategies for Site-Specific Labeling of Nucleic Acids, including RNA

Site-specific labeling of nucleic acids with this compound is crucial for studying their structure, function, and localization. Various methods have been developed to achieve this for both DNA and RNA.

Enzymatic Incorporation: One common strategy involves the enzymatic incorporation of nucleotides that have been pre-labeled with this compound. For instance, dUTP (deoxyuridine triphosphate) conjugated to this compound can be used in Polymerase Chain Reaction (PCR) to generate fluorescently labeled DNA fragments. nih.gov This method was used to incorporate at least 20 this compound molecules into a 500 base pair DNA fragment, which was sufficient for visualization at the single-molecule level. nih.gov Similar strategies using labeled UTPs are available for synthesizing labeled RNA probes. uci.edu

Post-synthesis Labeling: Nucleic acids can also be labeled after they have been synthesized. The Universal Linkage System (ULS™) utilizes a platinum-based reagent that forms a stable coordination complex with the N7 position of guanine (B1146940) bases in DNA and RNA. fishersci.com Kits are available that use this method to attach this compound to nucleic acids. uci.edufishersci.com Another approach is to synthesize nucleic acids with a reactive group, such as a primary amine, which can then be coupled to an NHS-ester derivative of this compound. core.ac.uk

These labeling strategies enable a wide range of applications, from Fluorescence In Situ Hybridization (FISH) to single-molecule spectroscopy. nih.govuci.edunih.gov

Factors Governing Conjugation Efficiency and Bioconjugate Performance

The success of a labeling experiment depends not only on the conjugation chemistry but also on optimizing the reaction conditions and verifying the performance of the resulting bioconjugate.

Optimization of Dye-to-Target Molar Ratios for Functional Integrity

The molar ratio of the fluorescent dye to the target molecule (such as a protein or antibody) is a critical parameter that must be optimized. thermofisher.com This ratio, often referred to as the degree of labeling (DOL) or dye-to-protein (F:P) ratio, influences the brightness of the conjugate and the preservation of the target's biological function. protilatky.cz

Brightness vs. Quenching: this compound can be attached to proteins at high molar ratios without the significant self-quenching that can occur with other dyes. thermofisher.comthermofisher.com This allows for the creation of very bright conjugates, which is advantageous for detecting low-abundance targets. thermofisher.com

Functional Integrity: While high labeling ratios increase signal intensity, they can also interfere with the biological activity of the molecule being labeled. thermofisher.com For functional proteins like enzymes or antibodies, a lower or moderate degree of labeling is often optimal to ensure that their activity is retained. thermofisher.com For example, a study evaluating dye-conjugated Fab fragments noted that the properties of the conjugated dye could alter the binding affinity of the fragment. researchgate.net Therefore, it is often recommended to perform trial conjugations at several different molar ratios to determine the best balance between fluorescence intensity and functional integrity for a specific application. fishersci.fi

The table below summarizes the trade-offs associated with varying dye-to-target molar ratios.

Molar RatioPotential AdvantagesPotential Disadvantages
Low High probability of retaining biological activity.Lower signal intensity.
Moderate Good balance between brightness and functionality.May require optimization for each specific target.
High Maximized fluorescence signal and brightness. thermofisher.comIncreased risk of compromising biological activity; potential for altered affinity. thermofisher.comresearchgate.net

Assessment of Conjugation Impact on Biological Activity

After conjugation, it is essential to assess whether the labeled biomolecule has retained its intended biological function. This validation step ensures that the experimental observations are not artifacts of a non-functional or impaired probe.

One study provides a clear example of this assessment. Researchers synthesized a conjugate of this compound and a peptide toxin, ArIB[V11L;V16A]. nih.gov To confirm that the conjugation did not destroy the toxin's activity, they tested its ability to block α7 nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes. They performed electrophysiological recordings to measure the receptor's response to acetylcholine in the presence of the fluorescent conjugate. nih.gov The results showed that the this compound-labeled toxin potently blocked the α7 receptor with an IC₅₀ value of 1.8 nM and was highly selective for this receptor subtype over others. nih.gov

In another instance, the impact of dye conjugation on the affinity of Fab fragments for their histone targets was evaluated using an ELISA-based method. researchgate.net This allowed the researchers to quantify how different dyes affected the binding capability of the Fab fragments. researchgate.net These examples highlight the necessity of functional assays post-conjugation to validate the bioconjugate's performance and ensure the reliability of subsequent experimental data.

Advanced Spectroscopic and Imaging Applications of Alexa Fluor 546

Flow Cytometry for Cellular Characterization and Quantification

Design and Implementation in Multicolor Flow Cytometry Panels

Alexa Fluor 546 is a valuable fluorescent dye for multicolor flow cytometry, a high-throughput technique used to analyze multiple characteristics of individual cells simultaneously. thermofisher.combdbiosciences.com Its bright orange fluorescence, with an excitation maximum at 556 nm and an emission maximum at 573 nm, makes it compatible with the commonly used 532 nm or 561 nm lasers in flow cytometers. fluorofinder.comfluorofinder.com

The successful design of a multicolor flow cytometry panel requires careful consideration of several factors to ensure accurate data collection. bdbiosciences.combdbiosciences.com Key principles include understanding the instrument's laser and filter configuration, knowing the expression levels of the target antigens, and minimizing spectral overlap between different fluorochromes. abcam.comthermofisher.com

This compound's relatively narrow emission spectrum is advantageous in minimizing spectral overlap with other commonly used fluorophores, which simplifies the compensation process. optolongfilter.com Compensation is a critical step in multicolor flow cytometry that corrects for the spillover of fluorescence signal from one detector to another. bio-rad-antibodies.com The high photostability of this compound ensures consistent signal intensity during the course of an experiment, which is particularly important for analyzing rare cell populations. optolongfilter.comiu.edu

When incorporating this compound into a multicolor panel, it is often paired with fluorochromes that are excited by different lasers to further reduce spectral overlap. For instance, it can be used alongside dyes excited by the 488 nm blue laser (e.g., Alexa Fluor 488) or the 640 nm red laser (e.g., APC). The selection of fluorochromes should also be guided by the relative brightness of the dyes and the expression level of the target antigen. abcam.com Brighter dyes are typically assigned to markers with low expression, while dimmer dyes are suitable for highly expressed markers.

Table 1: Spectroscopic Properties of this compound Relevant to Flow Cytometry

PropertyValueReference
Excitation Maximum556 nm fluorofinder.comfluorofinder.com
Emission Maximum573 nm fluorofinder.comfluorofinder.com
Common Laser Excitation532 nm, 561 nm fluorofinder.comiu.edu
Quantum Yield~0.79 nih.gov
Molar Extinction Coefficient~104,000 cm⁻¹M⁻¹ fluorofinder.com

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions. qmul.ac.ukthermofisher.com It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. qmul.ac.uk The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a sensitive "molecular ruler". qmul.ac.uk

Deployment as a FRET Donor or Acceptor in Molecular Proximity Sensing

This compound can function as either a FRET donor or acceptor, depending on the spectral properties of its partner fluorophore. qmul.ac.uk When paired with a dye that has an absorption spectrum overlapping with its emission spectrum, this compound can act as a donor. A common FRET acceptor for this compound is Alexa Fluor 647. nih.govacs.orgjeromewenger.com This pair has been utilized in various studies to investigate molecular proximity. nih.govacs.orgjeromewenger.comresearchgate.net

Conversely, this compound can serve as a FRET acceptor when paired with a donor that has a shorter wavelength emission, such as Alexa Fluor 488. qmul.ac.ukqmul.ac.uk The choice of this compound as a donor or acceptor is dictated by the specific experimental requirements and the desired distance range to be measured. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a critical parameter in FRET experiments. For the this compound/Alexa Fluor 647 pair, the R₀ is approximately 63 Å. pnas.org

In a study investigating protein conformational changes, this compound was paired with the non-fluorescent acceptor Dabcyl. nih.gov In this setup, FRET is detected by the quenching of the this compound donor fluorescence, providing a direct measure of molecular proximity. nih.gov

Measurement of Conformational Dynamics and Intermolecular Distances

FRET utilizing this compound has been instrumental in elucidating the conformational dynamics of biomolecules and measuring intermolecular distances. By labeling specific sites on a protein or nucleic acid with a FRET pair, researchers can monitor changes in the distance between these sites, providing insights into structural rearrangements.

For example, the conformational changes of the p53 protein were investigated using single-molecule FRET with an this compound/Alexa Fluor 647 pair. pnas.org This approach allowed for the measurement of distances between different residues within the protein, revealing multiple conformational states. pnas.org

In another study, the interaction between myosin and actin was examined using steady-state FRET with an this compound donor and a Cy5 acceptor. researchgate.net The observed changes in FRET efficiency upon the addition of ADP and F-actin provided evidence for conformational changes within the myosin molecule. researchgate.net Furthermore, a dyad constructed with this compound as a donor and a silver nanocluster as an acceptor demonstrated highly efficient energy transfer, allowing for the estimation of a center-to-center distance of 4.6 nm. acs.orgnih.gov

Single-Molecule FRET Investigations in Biological Systems

Single-molecule FRET (smFRET) allows for the observation of individual molecules, providing a detailed view of dynamic processes that are often obscured in ensemble measurements. nih.govresearchgate.net this compound, in combination with partners like Alexa Fluor 647, has been widely used in smFRET studies to probe the dynamics of biological systems. nih.govacs.orgjeromewenger.comresearchgate.net

One significant application of smFRET with the this compound/Alexa Fluor 647 pair is the investigation of long-range distance measurements. nih.govacs.orgjeromewenger.comresearchgate.net By utilizing zero-mode waveguides (ZMWs), researchers have been able to enhance FRET efficiency and extend the detection range beyond the typical 10 nm limit. nih.govacs.orgjeromewenger.comresearchgate.net This has been demonstrated in studies using double-stranded DNA molecules labeled with this FRET pair, where enhanced FRET efficiencies were observed at separations exceeding 10 nm. nih.govacs.orgjeromewenger.comresearchgate.net These findings are crucial for studying large biomolecular complexes.

Table 2: Research Findings on this compound in FRET Applications

ApplicationFRET PartnerKey FindingReference
Long-Range smFRETAlexa Fluor 647Enhanced FRET efficiency beyond 10 nm in zero-mode waveguides. nih.govacs.orgjeromewenger.comresearchgate.net
Protein Conformational Dynamics (p53)Alexa Fluor 647Detected multiple conformational states of the p53 protein. pnas.org
Protein-Protein Interaction (Myosin-Actin)Cy5Observed conformational changes in myosin upon binding to actin and ADP. researchgate.net
Molecular Proximity SensingDabcylMeasured conformational changes in the Bax protein during translocation in live cells. nih.gov
Energy Transfer to NanomaterialsSilver NanoclusterDemonstrated highly efficient FRET with a calculated inter-particle distance of 4.6 nm. acs.orgnih.gov

Emerging Bioimaging Modalities and Techniques

Two-Photon Microscopy for Deep Tissue Penetration and Reduced Photodamage

Two-photon microscopy (TPM) is an advanced imaging technique that offers several advantages over conventional fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning. nih.govoptica.orgescholarship.orgthermofisher.com This technique relies on the simultaneous absorption of two lower-energy photons to excite a fluorophore, which typically requires a high-power pulsed laser. nih.govmicroscopist.co.uk

This compound is a suitable fluorophore for TPM. optica.orgthermofisher.comuni-muenchen.de Its two-photon absorption spectrum has been characterized, revealing excitation peaks at wavelengths that are significantly longer than its one-photon excitation maximum. nih.govresearchgate.netresearchgate.net This shift to longer wavelengths (in the near-infrared range) is beneficial for deep tissue imaging as it minimizes light scattering and absorption by endogenous molecules like hemoglobin and melanin. nih.govnih.gov

Studies have shown that this compound exhibits a peak two-photon molecular brightness when excited around 820 nm. microscopist.co.ukresearchgate.net The use of longer excitation wavelengths in TPM also contributes to reduced photobleaching and phototoxicity, allowing for long-term imaging of live cells and tissues. nih.gov The inherent confocality of two-photon excitation, where fluorescence is generated only at the focal point, eliminates the need for a pinhole and improves image contrast by reducing out-of-focus light. nih.gov

The application of this compound in TPM has been noted in the context of imaging biological tissues and addressing different fluorophores with switchable excitation wavelengths. optica.org The development of fiber-based nanosecond excitation for TPM further expands the potential for endoscopic and in vivo imaging applications with dyes like this compound. optica.org

Table 3: Two-Photon Properties of this compound

PropertyValue/RangeReference
Optimal Two-Photon Excitation Wavelength~820 nm escholarship.orgmicroscopist.co.ukresearchgate.net
Two-Photon Excitation Range700-1100 nm nih.govuni-muenchen.de
Key Advantages in TPMDeep tissue penetration, reduced photodamage, intrinsic optical sectioning nih.govoptica.orgthermofisher.comnih.gov

Correlative Light and Electron Microscopy using Dual Probes

Correlative Light and Electron Microscopy (CLEM) is a powerful imaging technique that merges the advantages of fluorescence light microscopy (LM) with the high-resolution ultrastructural detail provided by electron microscopy (EM). This method allows for the identification of specific, fluorescently-labeled molecules within the broader context of the cellular architecture. However, a significant challenge in post-embedding CLEM, where imaging is performed on resin-embedded sections, is the preservation of the fluorescent signal through the harsh chemical fixation, dehydration, and embedding procedures required for EM sample preparation. Many fluorophores, particularly fluorescent proteins, lose their signal during this process.

Research has shown that synthetic dyes, especially those in the red spectral range, tend to be more robust and are more likely to retain their fluorescence after EM processing. biorxiv.org Studies comparing various dyes have found that red-emitting fluorophores often exhibit better signal preservation in resin-embedded samples compared to their green or far-red counterparts. biorxiv.org This makes bright, photostable, orange-red dyes such as this compound, which is spectrally similar to Cy3, a valuable tool for CLEM applications. thermofisher.comnih.gov Its chemical stability allows it to withstand the rigorous preparation steps, enabling the precise localization of a fluorescent signal on a thin section that can then be imaged with an electron microscope.

The use of dual probes in CLEM allows for the simultaneous visualization of two different molecular species, providing insights into their spatial relationships and interactions at the ultrastructural level. nih.govnih.gov In a dual-probe CLEM experiment, a robust fluorophore like this compound can be paired with another stable probe of a different color. For example, a target protein might be labeled with an antibody conjugated to this compound, while a second target is labeled with a different fluorophore, such as Alexa Fluor 647 or a specialized fluorescent protein engineered for CLEM, like mScarlet-H. nih.govthermofisher.com This approach enables researchers to ask more complex biological questions, such as examining the interaction between different organelles or the colocalization of various proteins within a specific subcellular compartment. nih.gov

The selection of probes is critical for successful dual-color CLEM. The chosen fluorophores must be spectrally distinct to avoid bleed-through in the fluorescence imaging step and must both be resilient enough to survive the EM preparation protocol. The following table summarizes the characteristics of fluorophores that are relevant for their application in CLEM.

Table 1: Comparison of Probes for Correlative Light and Electron Microscopy (CLEM)

Probe Type Excitation Max (nm) Emission Max (nm) Key Characteristics for CLEM
This compound Synthetic Dye 556 573 Bright and photostable; as an orange-red dye, it has potentially higher resistance to harsh EM preparation steps. thermofisher.comiu.edu
mScarlet-H Fluorescent Protein 569 594 A red fluorescent protein identified as having higher brightness and signal-to-background in resin compared to other RFPs. nih.gov
mEosEM-E Fluorescent Protein ~507 (green) ~517 (green) A photoswitchable green fluorescent protein developed for high on/off contrast in resin, allowing for background subtraction. nih.gov
Alexa Fluor 647 Synthetic Dye 650 668 A far-red dye that has been used in CLEM, though some studies suggest far-red dyes may be less robust than red dyes in resin. thermofisher.com

| Cy3 | Synthetic Dye | ~550 | ~570 | Spectrally similar to this compound; used in early multi-color CLEM studies, often paired with Cy2. thermofisher.comnih.gov |

Time-Gated Fluorescence Detection for Signal Enhancement

Time-gated fluorescence detection, also known as time-resolved fluorescence imaging, is a specialized technique used to enhance signal-to-noise ratios by eliminating interference from short-lived background fluorescence, primarily autofluorescence from cells and tissues. The principle of this method relies on a significant difference in the fluorescence lifetime—the average time a molecule remains in its excited state before emitting a photon—between the fluorescent probe and the background signal.

In a typical time-gated experiment, the sample is illuminated with a short pulse of light. The detection system is then turned off for a brief period (the "gate delay") immediately after the excitation pulse. This delay allows for the rapid decay of short-lived autofluorescence (typically <10 nanoseconds). The detector is then activated (the "gate") to collect the emission from the long-lived fluorescent probe, which continues to emit photons long after the background signal has vanished. This technique is highly effective but is exclusively dependent on the use of probes with fluorescence lifetimes that are orders of magnitude longer than the autofluorescence background. Probes commonly used for this purpose include lanthanide chelates (e.g., terbium, europium) and certain nanoparticles, which have lifetimes in the range of microseconds to milliseconds.

This compound, like other small organic fluorophores, has a very short fluorescence lifetime. Its reported lifetime is approximately 4.1 nanoseconds. thermofisher.comthermofisher.comucsd.edu This value is squarely in the same temporal range as the autofluorescence that time-gated detection is designed to reject. Because the emission from this compound decays concurrently with the background autofluorescence, it is not possible to use a time gate to temporally separate its signal from the background. Therefore, this compound is not a suitable probe for time-gated fluorescence detection aimed at signal enhancement through autofluorescence removal. This application requires probes with fundamentally different photophysical properties, as illustrated in the comparative table below.

Table 2: Comparison of Fluorescence Lifetimes for Time-Gated Detection

Compound/Material Typical Fluorescence Lifetime (τ) Suitability for Time-Gated Detection
This compound ~4.1 nanoseconds thermofisher.com No
Cellular Autofluorescence 1–10 nanoseconds N/A (Signal to be rejected)
Terbium Chelate ~1–3 milliseconds (1,000,000–3,000,000 ns) Yes (Ideal)
Europium Chelate ~0.5–1 millisecond (500,000–1,000,000 ns) Yes (Ideal)

| Quantum Dots | 10–100 nanoseconds | Marginal to Yes (Depending on specific dot and application) |

Performance Characteristics and Methodological Considerations in Research Contexts

Strategies for Optimizing Fluorescence Signal Generation and Detection Sensitivity

Optimizing the fluorescence signal is paramount for achieving high-quality imaging and flow cytometry results. This involves maximizing the signal from the target while minimizing background noise, which is especially crucial when dealing with challenging samples or low-abundance targets.

Approaches for Maximizing Signal-to-Noise Ratio in Challenging Samples

A high signal-to-noise ratio (SNR) is essential for distinguishing true signals from background fluorescence. Alexa Fluor 546 is known for its high fluorescence intensity, which contributes to a good SNR. syronoptics.com Several strategies can be employed to further enhance the SNR in difficult samples:

Instrumental Optimization: Proper configuration of the imaging system is crucial. This includes selecting appropriate excitation sources and emission filters. For this compound, which has an excitation maximum around 556 nm and an emission maximum around 573 nm, lasers such as the 532 nm or the 568-nanometer line from a krypton-argon laser are effective. syronoptics.comevidentscientific.comfishersci.ie The use of filter sets specifically optimized for this compound, such as the Avant™ single-band filter set, can significantly increase fluorescence performance by ensuring steep spectral edges and high optical density (OD) blocking to minimize bleedthrough. idex-hs.com

Minimizing Autofluorescence: Biological samples often exhibit intrinsic fluorescence, known as autofluorescence, which can obscure the signal from the fluorophore. In some cases, switching to a different excitation wavelength can help. For instance, exciting at 532 nm and collecting emission in the 650–720 nm range can reduce background signals in HeLa cells. pnas.org

Antibody and Conjugate Selection: The choice of primary and secondary antibodies, as well as the degree of labeling (DOL) of the fluorophore to the antibody, can impact SNR. Using highly cross-adsorbed secondary antibodies can reduce background staining. thermofisher.com this compound can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates. thermofisher.com

Enhancing Detection Capability for Low-Abundance Biological Targets

Detecting biological targets that are present in low quantities poses a significant challenge. The high quantum yield and photostability of this compound make it a suitable choice for such applications. thermofisher.comthermofisher.com

Signal Amplification Techniques: Methods like Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), can dramatically increase the signal. fishersci.no This technique utilizes horseradish peroxidase (HRP) to catalyze the deposition of multiple tyramide-conjugated fluorophores, including this compound, at the site of the target, amplifying the signal by up to 200-fold. fishersci.nouct.ac.za This makes it possible to visualize low-abundance proteins and nucleic acids. fishersci.nouct.ac.za

High-Quality Reagents: The use of high-affinity primary antibodies and bright, photostable secondary antibody conjugates, such as those with this compound, is critical. thermofisher.com For very low-abundance targets, Alexa Fluor Plus secondary antibodies are designed to provide an even higher signal-to-noise ratio. thermofisher.com

Advanced Imaging Modalities: Techniques like fluorescence resonance energy transfer (FRET) can be used to study molecular interactions, and the spectral properties of this compound make it a suitable partner for other fluorophores in FRET pairs.

Management of Photostability and Mitigation of Photobleaching

Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is a major concern in fluorescence microscopy, particularly during long-term imaging studies. syronoptics.com this compound is recognized for its superior photostability compared to many other fluorophores. syronoptics.comevidentscientific.comuci.edu

Analysis of Photobleaching Impact on Derived Morphometric Parameters

Recent research has highlighted that photobleaching can significantly affect the quantitative analysis of fluorescently labeled cells. A study investigating the impact of illumination duration on the morphometric parameters of neurons and microglial cells stained with this compound and Alexa Fluor 488 Plus revealed significant alterations after just 30–60 seconds of illumination. nih.govnih.govresearcher.life

The study found that:

The mean fluorescence intensity of both this compound and Alexa Fluor 488 Plus decreased significantly within the first minute of illumination. nih.gov this compound showed a more rapid loss of mean intensity compared to Alexa Fluor 488 Plus in both microglial and neuronal staining. nih.gov

The number of detectable neuronal profiles stained with this compound significantly decreased after 60 seconds of illumination. nih.gov

Microglial area coverage measurements were also significantly affected by photobleaching within the first minute of illumination for both fluorophores. nih.gov

These findings underscore the importance of minimizing photobleaching to ensure the accuracy of quantitative morphological measurements derived from fluorescent images. nih.govnih.govresearchgate.net

Considerations for Sustained Signal Acquisition in Long-Term Imaging Studies

The high photostability of this compound makes it well-suited for long-term imaging experiments, such as live-cell imaging and time-lapse analysis. optolongfilter.com Its ability to maintain a stable fluorescence signal under prolonged illumination allows for the accurate tracking of dynamic cellular processes.

In a direct comparison, a single this compound molecule photobleached within approximately 12 seconds under specific laser power, whereas more robust probes like fluorescent nanodiamonds showed no photobleaching over 300 seconds. pnas.org However, in another study, a ligand conjugated to this compound was found to be significantly more resistant to photobleaching than the same ligand conjugated to Cy3, enabling longer image acquisition times for studying nicotinic acetylcholine (B1216132) receptors. nih.gov

Efficacy of Antifade Reagents in Preserving Fluorescence Signal

Antifade reagents are commonly used in mounting media to reduce photobleaching. researchgate.net These reagents work by scavenging free radicals that are generated during the fluorescence process and are responsible for damaging the fluorophore.

However, the effectiveness of antifade reagents can vary depending on the fluorophore. It has been observed that for this compound conjugates, antifade reagents provide little protective effect. thermofisher.com If photobleaching is a significant limitation, the spectrally similar Alexa Fluor 555 is recommended as an alternative that benefits more from antifade protection. thermofisher.com Despite this, some studies report using antifade reagents like ProLong Gold with this compound. pubcompare.ai Commercially available mounting media such as ProLong™ Gold and ProLong™ Diamond are designed to offer antifade protection for a range of dyes, including Alexa Fluor dyes. thermofisher.comku.dk

ParameterFindingSource(s)
Photobleaching Onset Significant alterations in morphometric parameters after 30-60 seconds of illumination. nih.govnih.govresearcher.life
Intensity Loss Mean fluorescence intensity significantly decreases within the first minute. This compound shows a faster initial decline than Alexa Fluor 488 Plus. nih.gov
Cell Count Accuracy Number of detectable neurons stained with this compound significantly reduced after 60 seconds. nih.gov
Morphometric Accuracy Microglial area coverage measurements are significantly affected within the first minute. nih.gov
Comparative Photostability This compound is significantly more photostable than Cy3 in some applications. nih.gov
Antifade Reagent Efficacy Antifade reagents provide little protective effect for this compound conjugates. thermofisher.com

Comparative Analysis of Alexa Fluor 546 with Alternative Fluorophores

Performance Benchmarking Against Spectrally Similar Dyes (e.g., Cy3, TRITC)

Alexa Fluor 546 was developed to outperform traditional dyes in the orange portion of the spectrum. uci.edu Its excitation and emission maxima are approximately 556 nm and 573 nm, respectively, making it spectrally similar to Cy3 and TRITC and compatible with common excitation sources like the 543 nm He-Ne laser and the 546 nm line of mercury-arc lamps. uci.eduabcam.comevidentscientific.com

A primary advantage of the Alexa Fluor family of dyes is their exceptional brightness. thermofisher.com When conjugated to proteins, such as antibodies, this compound consistently demonstrates a more intense fluorescent signal compared to spectrally similar conjugates of Cy3 and TRITC. uci.eduthermofisher.com This enhanced fluorescence is a product of high quantum yields and extinction coefficients, and a reduced tendency for self-quenching when multiple fluorophores are attached to a single protein. thermofisher.comthermofisher.com

In a direct comparison of goat anti-mouse IgG antibody conjugates, the this compound conjugate exhibited a higher relative fluorescence quantum yield than the corresponding Cy3 conjugate. thermofisher.comthermofisher.com This superior performance was maintained even at high dye-to-protein ratios, a condition under which many other dyes, including cyanines, typically show reduced fluorescence due to self-quenching. thermofisher.com Further studies involving siRNA have also shown that this compound provides the brightest fluorescence when compared to Cy3, rhodamine, and fluorescein, enabling detection at lower concentrations. qiagen.com

Table 1: Comparison of Relative Brightness

Feature This compound Cy3 TRITC Source
Relative Brightness Superior Good Moderate uci.eduqiagen.com
Performance in Conjugates Outperforms Cy3 and TRITC conjugates in fluorescence intensity. uci.eduthermofisher.com Less bright than this compound conjugates. thermofisher.com Lower signal intensity compared to Cy3 and this compound. dianova.com

| Resistance to Self-Quenching | High resistance, allowing for brighter conjugates at high labeling densities. thermofisher.com | Susceptible to self-quenching at high labeling densities. | Susceptible to self-quenching. | |

This table is interactive. Click on the headers to sort the data.

Photostability, or the resistance to photobleaching, is another critical parameter where this compound shows significant advantages over its counterparts. thermofisher.com Enhanced photostability allows for longer exposure times and more robust time-lapse imaging without significant signal degradation. thermofisher.comthermofisher.com

Direct comparisons have demonstrated that this compound is substantially more photostable than Cy3. thermofisher.comthermofisher.com In one experiment labeling the cytoskeleton of endothelial cells, the fluorescence of this compound remained strong after 210 seconds of continuous exposure, while the signal from a Cy3 conjugate faded considerably over the same period. thermofisher.com Similarly, when used to label α7 nicotinic acetylcholine (B1216132) receptors, an this compound-conjugated ligand was found to be significantly more resistant to photobleaching than its Cy3-conjugated equivalent, making it the superior choice for experiments requiring long acquisition times. nih.gov Studies with labeled siRNA also found that this compound fluorescence was still visible up to 72 hours after transfection, a duration significantly longer than that observed for Cy3 and rhodamine. qiagen.com

Comparative Studies in Single-Molecule Tracking Applications

In single-molecule studies, where the signal from an individual fluorophore is detected, photophysical properties and non-specific interactions become paramount. This compound is frequently used in these demanding applications, including single-molecule Förster Resonance Energy Transfer (FRET). arxiv.orgresearchgate.netbiorxiv.orgqmul.ac.uk

For single-molecule detection, a high photon emission rate and a long photobleaching lifetime are essential for achieving a sufficient signal-to-noise ratio and observation time. Research comparing various dyes for single-molecule applications found that this compound is one of the brightest and most photostable dyes available for excitation in its spectral range. nih.govresearchgate.net It emits a high number of photons per unit time and possesses a long apparent photobleaching time constant, rivaling or exceeding that of Cy3 under similar conditions. nih.govresearchgate.netstfc.ac.uk

The fluorescence quantum yield of this compound carboxylic acid succinimidyl ester has been reported to be 0.79, which is notably high. thermofisher.comresearchgate.net

Table 2: Photophysical Parameters for Single-Molecule Imaging

Parameter This compound Cy3 Source
Mean Photon Detection Rate (s⁻¹) 2697 ± 230 986 ± 198 researchgate.netstfc.ac.uk
Apparent Photobleaching Time Constant (s) 24.0 ± 0.1 25.3 ± 0.2 researchgate.netstfc.ac.uk
Extinction Coefficient (cm⁻¹M⁻¹) ~104,000 ~150,000 fluorofinder.comeurofinsgenomics.co.in

| Quantum Yield (QY) | 0.79 | ~0.15 | thermofisher.comresearchgate.net |

This table is interactive. Click on the headers to sort the data. Photon detection rate and photobleaching time constant were measured under specific experimental conditions (561 nm excitation) and may vary. researchgate.net

A significant challenge in single-molecule imaging, particularly within cells, is the non-specific binding of fluorescent probes to surfaces like the cover glass. nih.govstfc.ac.uk This can lead to the artifactual immobilization of fluorescent molecules, skewing the results of mobility analysis. stfc.ac.uk

Studies investigating this phenomenon have shown that this compound, when conjugated to proteins like the anti-EGFR affibody, can exhibit a high degree of non-specific binding to cellular substrates. nih.govmdpi.com This results in a large fraction of immobile fluorescent spots, which can complicate the interpretation of tracking data. nih.govstfc.ac.uk In some experiments, the level of non-specific binding for this compound-labeled proteins was found to be similar to that of other dyes known for this issue. nih.gov

The propensity of a dye to engage in non-specific binding is strongly influenced by its physicochemical properties, particularly its net charge and hydrophobicity. nih.govstfc.ac.uk Hydrophobicity, often expressed as the logarithm of the distribution coefficient (logD), has been identified as a major determinant for non-specific binding artifacts. nih.govresearchgate.net Dyes with very low hydrophobicity (highly negative logD values) tend to show lower levels of non-specific adhesion. nih.gov

While this compound has a strong net negative charge, which might be expected to reduce non-specific interactions with negatively charged glass and cell surfaces, its relatively moderate hydrophobicity appears to counteract this effect, leading to significant binding. nih.gov In contrast, a dye like Alexa Fluor 488 has both a strong negative charge and very low hydrophobicity (a highly negative logD), and it exhibits much lower non-specific binding. nih.gov Cy3 is less negatively charged than this compound and is more hydrophobic (positive logD), which can also contribute to non-specific interactions. researchgate.netstfc.ac.uk This highlights that a combination of factors, with hydrophobicity being a key driver, dictates a dye's behavior in single-molecule experiments. nih.gov

Table 3: Physicochemical Properties of Dyes

Parameter This compound Cy3 Source
Net Charge (at pH 7.4) -3.41 0 researchgate.netstfc.ac.uk

| Hydrophobicity (logD at pH 7.4) | -2.53 | +3.03 | researchgate.netstfc.ac.uk |

This table is interactive. Click on the headers to sort the data. A more negative logD value indicates lower hydrophobicity (more hydrophilic).

Strategic Fluorophore Selection for Diverse Research Objectives

The selection of an appropriate fluorophore is a critical step in the design of fluorescence microscopy and other fluorescence-based experiments. The choice can significantly impact the quality of the data obtained, influencing factors such as signal-to-noise ratio, photostability, and the ability to perform multiplexing.

Matching Dye Characteristics to Specific Excitation Wavelengths

The spectral properties of a fluorophore are paramount in determining its suitability for a given experimental setup. bitesizebio.com Every fluorophore possesses a unique excitation and emission spectrum. bitesizebio.com For optimal fluorescence, the excitation light source, such as a laser or a lamp with a specific filter set, must overlap with the fluorophore's excitation spectrum. jacksonimmuno.comfsu.edu

This compound has an excitation maximum of approximately 556 nm and an emission maximum of around 573 nm, emitting a bright orange fluorescence. syronoptics.comfluorofinder.com This makes it well-suited for instruments equipped with excitation sources in the green-yellow to orange range of the spectrum, such as a 561 nm laser. aatbio.comiu.edu While it can be excited by 488 nm or 532 nm laser lines, the efficiency will be lower than at its peak excitation wavelength. thermofisher.comthermofisher.com

When selecting a fluorophore, it is crucial to consider the specific lasers and filters available on the imaging system. jacksonimmuno.comexpertcytometry.com Using a fluorophore with an excitation maximum that closely matches the available laser line will result in a brighter signal with less required illumination power. expertcytometry.com This not only improves signal detection but also minimizes phototoxicity and photobleaching. expertcytometry.com

The following table provides a comparison of the spectral properties of this compound and some of its common alternatives:

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldBrightness (Extinction Coefficient x Quantum Yield)
This compound556 fluorofinder.com573 fluorofinder.com0.79 thermofisher.comHigh
Cy3~550~570Relatively LowerLower than this compound thermofisher.com
TRITC~550~575LowerLower than this compound
DyLight 549~555~568HighComparable to this compound

The brightness of a fluorophore is a product of its extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). bitesizebio.comfsu.edu this compound is known for its high fluorescence brightness and photostability, often outperforming older dyes like TRITC. syronoptics.comoptolongfilter.comsyronoptics.com

Suitability for Various Biological Models and Sample Preparations

The choice of fluorophore also depends heavily on the biological model and the sample preparation method. biocompare.com Different sample types, such as cultured cells, tissue sections, or whole organisms, present unique challenges.

Cultured Cells: For imaging live cultured cells, phototoxicity and photostability are major concerns. thermofisher.com this compound's high photostability makes it suitable for time-lapse imaging of dynamic cellular processes. optolongfilter.combitesizebio.com Its brightness allows for lower excitation power, which is crucial for maintaining cell health during extended imaging periods. expertcytometry.comthermofisher.com It can be used to label a variety of biomolecules, including proteins and nucleic acids, for applications like immunofluorescence and in situ hybridization. syronoptics.com

Tissue Sections: Tissue sections, particularly formalin-fixed paraffin-embedded (FFPE) tissues, often exhibit high levels of autofluorescence, which can obscure the signal from the fluorophore. plos.orgbiotium.com The choice of fluorophore should aim to minimize spectral overlap with the tissue's autofluorescence. jacksonimmuno.com While autofluorescence is typically higher in the green and yellow regions of the spectrum, the bright signal of this compound can often overcome this background noise. pnas.org The dye's stability in various buffers and its resistance to pH changes also make it robust for the complex staining protocols often required for tissue samples. bitesizebio.com

Fixed vs. Live-Cell Imaging: The requirements for fixed-cell and live-cell imaging differ significantly. In fixed-cell imaging, the primary concern is achieving a strong, stable signal that can withstand the fixation and permeabilization processes. This compound is well-suited for this, as it is compatible with common fixatives like paraformaldehyde. bitesizebio.com

For live-cell imaging, the priority shifts to minimizing the impact of the imaging process on the cells. cellculturedish.com This involves using the lowest possible light exposure to reduce phototoxicity. The high quantum yield and photostability of this compound are advantageous in this context, allowing for the acquisition of high-quality images with minimal light-induced damage to the cells. thermofisher.combitesizebio.com

The following table summarizes the suitability of this compound for different research applications:

ApplicationSuitability of this compoundKey Considerations
Live Cell ImagingHighHigh photostability and brightness minimize phototoxicity. expertcytometry.comoptolongfilter.combitesizebio.com
Fixed Cell ImagingHighStable signal, compatible with standard fixation protocols. bitesizebio.com
Immunofluorescence (ICC/IHC)HighBright signal allows for detection of low-abundance targets. optolongfilter.comjacksonimmuno.com
Flow CytometryModerateCan be used, but other dyes like PE may be preferred for their specific spectral properties with common laser lines. fluorofinder.com
Super-Resolution MicroscopyModerate to HighIts brightness and photostability are beneficial for techniques like STED and SMLM. optolongfilter.com

Specific Research Applications and Biological Systems Investigated with Alexa Fluor 546

Cellular and Subcellular Architecture Visualization

Alexa Fluor 546 is widely employed in fluorescence microscopy for imaging cellular and subcellular components. optolongfilter.com Its utility extends to labeling specific organelles and cytoskeletal elements, as well as tracking the localization and dynamics of proteins. optolongfilter.com

Labeling and Imaging of Organelles and Cytoskeletal Elements (e.g., F-actin)

A primary application of this compound is the visualization of filamentous actin (F-actin), a key component of the cytoskeleton. thermofisher.compubcompare.ai This is often achieved by conjugating this compound to phalloidin (B8060827), a bicyclic peptide from the Amanita phalloides mushroom that selectively binds to F-actin. thermofisher.compubcompare.ai this compound phalloidin offers high-contrast staining with minimal non-specific binding, making it superior to antibody-based methods for this purpose. thermofisher.comselectscience.net This conjugate is effective across various species and can be used in fixed and permeabilized cells, tissue sections, and cell-free preparations. thermofisher.comselectscience.net

In one study, this compound phalloidin was used to quantitatively measure F-actin content in cells, revealing reorganization of the actin cytoskeleton in response to cholesterol depletion. biocompare.com Another application involves using this compound streptavidin to label endogenous biotin (B1667282) in mitochondria, allowing for their visualization alongside other cellular structures. thermofisher.comthermofisher.com Furthermore, dextran (B179266) conjugates of this compound are utilized for neuronal tracing and investigating intercellular communication. fishersci.com

Visualization of Specific Protein Localization and Dynamics

This compound is frequently conjugated to secondary antibodies for use in immunofluorescence staining, enabling the localization of specific proteins within cells and tissues. optolongfilter.comfishersci.at These conjugates are known for their brightness and photostability, which allows for sensitive detection of even low-abundance proteins. thermofisher.comfishersci.at For example, researchers have used this compound-conjugated secondary antibodies to visualize the distribution of proteins like alpha-tubulin and desmin in endothelial cells, and the neuronal protein HuC/HuD in cultured neurons. thermofisher.combiocompare.combiocompare.com

In colocalization studies, this compound is often used in conjunction with other fluorophores. For instance, the peroxisomal membrane proteins Pex2 and Pex3 were colocalized using this compound and Alexa Fluor 488-conjugated secondary antibodies, respectively. ucsd.edu The SNAP-tag® and CLIP-tag® protein labeling systems also utilize this compound for studying protein dynamics in living and fixed cells. neb.com

The dye's utility extends to live-cell imaging, where its photostability is a significant advantage for tracking cellular processes over time. optolongfilter.com For instance, this compound-conjugated transferrin serves as an internal standard in studies measuring the pH of intracellular organelles like endosomes. nih.govfrontiersin.org

Nucleic Acid Probes and Genetic Mapping

This compound plays a crucial role in the study of nucleic acids, from mapping genes on chromosomes to investigating the intricate conformations of DNA. syronoptics.com

Fluorescent In Situ Hybridization (FISH) for Chromosomal and Gene Mapping

Fluorescence In Situ Hybridization (FISH) is a powerful technique for visualizing the location of specific DNA sequences on chromosomes. aatbio.com this compound is utilized in FISH protocols, often through tyramide signal amplification (TSA) to enhance the signal from hybridized probes. thermofisher.com This allows for the detection of specific chromosomes or gene loci. For example, α-satellite probes for human chromosomes have been detected using this compound tyramide. thermofisher.com

The use of spectrally distinct dyes like this compound enables multiplex FISH, where multiple targets can be visualized simultaneously in a single specimen. thermofisher.com Optimized labeling protocols for FISH have shown that signal brightness is dependent on the dye-to-base ratio of the probe. tandfonline.com

Investigations into DNA Conformation and Interactions

This compound is employed in single-molecule fluorescence resonance energy transfer (smFRET) experiments to study the conformational dynamics of DNA and proteins. pnas.orgnih.gov In these studies, this compound can act as a FRET donor or acceptor in combination with other fluorophores like Alexa Fluor 488 or Alexa Fluor 647. pnas.orgnih.gov These experiments have provided insights into the structure of proteins like p53 and the dynamics of the signal recognition particle. pnas.orgnih.gov

Studies have also investigated the direct interactions between this compound and DNA nucleotides. Research using fluorescence correlation spectroscopy indicated that interactions between this compound and deoxynucleoside monophosphates are not significant, which is an important consideration for interpreting FRET data. researchgate.net

Receptor-Ligand Binding Studies and Neurobiology

The properties of this compound make it a valuable tool for studying receptor-ligand interactions, particularly in the field of neurobiology.

Researchers have synthesized fluorescent ligands using this compound to study G protein-coupled receptors like the vasopressin and oxytocin (B344502) receptors. acs.org These labeled ligands bind with high affinity and act as antagonists, enabling the development of binding assays. acs.org

In neurobiology, a significant application has been the development of a potent and selective fluorescent ligand for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is implicated in cognitive and neuropsychiatric disorders. nih.govnih.gov An α-conotoxin was conjugated to this compound, creating a ligand that is more photostable than its Cy3-based predecessor. nih.govnih.gov This this compound-conjugated toxin selectively binds to and blocks α7 nAChRs, allowing for their imaging in cultured hippocampal neurons. nih.govnih.gov

Furthermore, this compound has been used to label other toxins and ligands to study their binding to various receptors, including GABA-A receptors. researchgate.netresearchgate.net For example, a fluorescent derivative of α-cobratoxin labeled with this compound was used to stain cells expressing specific GABA-A receptor subunits. researchgate.net

Enzymatic Activity and Molecular Motor Dynamics

The fluorescence properties of this compound make it an excellent tool for real-time monitoring of dynamic biological processes, including enzymatic reactions and the conformational changes of molecular machines.

This compound has been conjugated to cellulase (B1617823) enzymes to visualize and monitor the degradation of cellulose (B213188). nih.govresearchgate.netkyoto-u.ac.jp In one study, Celluclast enzymes were labeled with this compound to investigate the hydrolysis of pulp fibers using confocal laser scanning microscopy. researchgate.netkyoto-u.ac.jp The red fluorescence of the labeled enzymes allowed researchers to track their penetration into the cellulose fiber structure over time. researchgate.net Observations showed that the cellulases entered the fibers through cracks and dislocations. researchgate.netkyoto-u.ac.jp By monitoring the disappearance of fluorescently labeled cellulose nanocrystals (as described in section 6.5.1), the activity of Celluclast enzymes can be quantified over time. nih.govacs.org This approach provides a direct visual and quantitative method for studying the efficiency and mechanism of enzymatic degradation of solid substrates.

This compound is frequently used as a donor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments to study the dynamics of molecular motors like the Rep helicase. whiterose.ac.ukbiorxiv.org Rep helicase, which is involved in DNA replication and repair, undergoes significant conformational changes between "open" and "closed" states. biorxiv.orgwhiterose.ac.uk To monitor these changes, researchers label the protein at specific sites with a donor-acceptor dye pair. whiterose.ac.uk this compound (donor) and Alexa Fluor 647 (acceptor) are a commonly used FRET pair for this purpose due to their spectral properties and stability. whiterose.ac.ukacs.org

In studies of Rep helicase, cysteine mutations are introduced at specific positions (e.g., A97C in the 1B subdomain and A473C in the 2B subdomain), which are then labeled with this compound C5 Maleimide (B117702) and Alexa Fluor 647 C2 Maleimide. whiterose.ac.ukbiorxiv.org The distance between these two points changes as the helicase transitions between its open and closed forms, resulting in corresponding changes in FRET efficiency. whiterose.ac.uk This allows for high-resolution measurements of the conformational fluctuations, revealing the kinetics and transition pathways of the molecular motor's action. biorxiv.org

Table 3: FRET System for Studying Rep Helicase Conformational Dynamics whiterose.ac.ukbiorxiv.org
ComponentDescriptionPurpose
Molecular MotorRep Helicase (with A97C and A473C mutations)The protein of interest whose conformational changes are being studied.
Donor FluorophoreThis compound C5 MaleimideAttached to one site (e.g., A97C); its fluorescence is transferred to the acceptor.
Acceptor FluorophoreAlexa Fluor 647 C2 MaleimideAttached to a second site (e.g., A473C); it emits light upon receiving energy from the donor.
TechniqueSingle-Molecule FRET (smFRET)Measures distance changes between the dyes to infer protein conformational states (open vs. closed).

Development of Novel Fluorescent Biomaterials

This compound is used to engineer novel functional biomaterials, such as fluorescent nanocrystals, for applications in bioimaging and sensing.

The first approach involves the oxidation of the CNC surface with sodium periodate, which creates reactive aldehyde groups. nih.govsciopen.com An this compound dye modified with a terminal amino group is then attached via reductive amination. nih.govacs.org The second method involves modifying the Alexa Fluor dye to contain a chloro-substituted triazine ring, which can then react directly with the hydroxyl groups on the CNCs at elevated temperatures. nih.govacs.org These methods result in fluorescent CNCs with a dye loading of approximately 5 µg per mg of cellulose. nih.govresearchgate.net

These engineered biomaterials have been used in proof-of-principle bioimaging experiments. nih.govacs.org When deposited in microfluidic structures, the spatial location of the solid fluorescent cellulose can be precisely determined. acs.orgresearchgate.net Crucially, their disappearance over time due to the action of enzymes (like Celluclast) or microbes can be observed and quantified, providing a powerful tool for studying cellulose degradation in situ. nih.govacs.org

Table 4: Methods for Conjugating this compound to Cellulose Nanocrystals (CNCs) nih.govacs.orgsciopen.com
MethodKey ReagentsReaction Mechanism
Reductive AminationSodium periodate, this compound with an amino groupPeriodate oxidizes CNCs to create aldehydes; dye's amine group reacts to form a Schiff base, which is then reduced to a stable bond. nih.govsciopen.com
Triazine ChemistryThis compound with a chloro-substituted triazine ringThe modified dye reacts directly with hydroxyl groups on the CNC surface in acetonitrile (B52724) at high temperature. nih.govacs.org

Application of Fluorescent Nanoparticles as Cellular Biomarkers

The conjugation of this compound to various nanoparticles has enabled significant advancements in the field of cellular biology, providing robust tools for tracking and imaging cells and their components. These fluorescently labeled nanoparticles serve as versatile cellular biomarkers, allowing for detailed investigation of cellular processes and the behavior of nanoparticles within biological systems. The bright and relatively photostable orange fluorescence of this compound makes it a suitable candidate for labeling nanoparticles for a range of applications, from fundamental cell biology to targeted drug delivery research.

A notable application of this compound-labeled nanoparticles is in the study of cellular uptake and trafficking. For instance, in cancer research, nanoparticles made from materials like poly(lactic-co-glycolic acid) (PLGA) have been labeled with this compound to visualize their interaction with cancer cells. In one such study, PLGA nanoparticles were surface-modified with a monoclonal antibody to target cytokeratins expressed in breast cancer cell lines such as MCF-7 and MCF-10A neoT. The presence of this compound allowed for the confirmation of the antibody coating on the nanoparticles and the visualization of their specific internalization by the target cells using fluorescence microscopy. oup.com

Another innovative use of this compound is in the labeling of viral nanoparticles for cellular imaging and flow cytometry. The head of the T4 bacteriophage, a type of virus that infects bacteria, has been engineered as a nanoparticle scaffold. These T4 nanoparticles have a large surface area that can be conjugated with a high number of dye molecules. In one study, T4 nanoparticles were successfully labeled with this compound, demonstrating their potential as bright and stable probes for cell imaging applications. nanoprobes.com

Cellulose nanocrystals (CNCs) have also been functionalized with this compound to create fluorescent biomarkers. researchgate.net These labeled CNCs have been used in proof-of-principle bioimaging experiments to observe the localization and degradation of cellulose in microfluidic devices that simulate cellular microenvironments. researchgate.net The covalent conjugation of this compound to CNCs was achieved through methods such as reductive amination, resulting in dye loadings of approximately 5 µg of dye per mg of cellulose. researchgate.net

The photophysical properties of this compound have been compared to other fluorescent probes, such as fluorescent nanodiamonds (FNDs). While this compound is a bright organic dye, studies have shown that it is susceptible to photobleaching under continuous laser excitation. In one comparative study, single molecules of this compound photobleached within approximately 12 seconds under a laser power density of 8 × 10³ W/cm². nih.gov In contrast, FNDs exhibited superior photostability with no significant bleaching observed over a 300-second period under the same conditions. nih.gov This highlights a key consideration in the choice of a fluorescent biomarker depending on the required duration and intensity of imaging.

The following tables provide detailed findings from various research applications of this compound-labeled nanoparticles as cellular biomarkers.

Detailed Research Findings

The tables below summarize the findings from studies utilizing this compound-labeled nanoparticles for cellular biomarker applications.

Table 1: this compound-Labeled Nanoparticle Characteristics and Applications

Nanoparticle Type Labeled Moiety Biological System Application Key Findings Citation
Poly(lactic-co-glycolic acid) (PLGA) Monoclonal Antibody Human Breast Cancer Cells (MCF-7, MCF-10A neoT) Targeted Cellular Imaging Nanoparticles successfully targeted and were internalized by cancer cells. This compound fluorescence confirmed antibody coating and cellular uptake. oup.com
Bacteriophage T4 Viral Nanoparticles Capsid Proteins Human Lung Carcinoma Cells (A549) Cellular Imaging, Flow Cytometry T4 nanoparticles were labeled with a high density of this compound, resulting in bright, stable fluorescent probes suitable for cell tracking. nanoprobes.com
Cellulose Nanocrystals (CNCs) Cellulose Surface Microfluidic Devices (simulating cellular environments) Bioimaging of Cellulose Degradation This compound was covalently conjugated to CNCs, enabling the visualization of their localization and enzymatic degradation over time. researchgate.net
Fluorescent Nanodiamonds (FNDs) dsDNA (for comparison) HeLa Cells Comparative Photostability Study This compound showed rapid photobleaching compared to the high photostability of FNDs, highlighting the trade-offs between different fluorescent biomarkers. nih.gov

Table 2: Quantitative Data on this compound-Labeled Nanoparticles

Parameter Nanoparticle System Value/Observation Significance Citation
Dye Loading Cellulose Nanocrystals ~5 µg this compound / mg Cellulose Demonstrates the efficiency of the conjugation chemistry for creating fluorescently labeled biomaterials. researchgate.net
Photobleaching Time Single this compound molecule on dsDNA ~12 seconds (at 8 × 10³ W/cm² laser power) Provides a quantitative measure of the photostability of this compound under specific imaging conditions, useful for experimental design. nih.gov
Fluorescence Lifetime This compound dye molecules ~4 ns This is a characteristic photophysical property. The significantly shorter lifetime compared to FNDs (~17 ns) can be used for techniques like time-gated imaging to distinguish signals. nih.gov
Excitation/Emission Maxima This compound dye ~556 nm / ~573 nm These spectral properties are crucial for selecting appropriate excitation sources (e.g., lasers) and emission filters in fluorescence microscopy and flow cytometry. nanoprobes.com

Methodological Innovations and Future Directions in Alexa Fluor 546 Research

Design and Development of Next-Generation Alexa Fluor 546 Probes

The development of "next-generation" probes aims to improve upon the already robust characteristics of this compound, primarily focusing on enhanced photostability and potency for specific applications. An exemplary case is the creation of this compound-ArIB[V11L;V16A], a derivative of an α-conotoxin designed to target α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Researchers, noting that a previous Cy3-labeled version of the toxin was susceptible to photobleaching during extended imaging, sought a more durable fluorophore. nih.gov The resulting this compound-tagged probe proved to be a more potent blocker of the target receptor and, crucially, was significantly more resistant to photobleaching than its Cy3 counterpart. nih.gov This enhancement allows for longer and more intensive imaging sessions required to study sparsely expressed native receptors. nih.gov

Another innovative approach involves conjugating this compound to novel nanomaterials to create new types of imaging agents. Researchers have successfully developed methods to attach this compound to cellulose (B213188) nanocrystals. researchgate.net This is achieved through techniques like creating aldehyde groups on the cellulose surface followed by reductive amination with amino-modified this compound, resulting in a stable, fluorescently labeled nanomaterial. researchgate.net These fluorescent nanocrystals can be used as bioimaging probes to track the localization and degradation of solid cellulose in complex microenvironments, such as under the action of enzymes or microbes. researchgate.net Such next-generation probes expand the application of this compound beyond traditional antibody and small-molecule labeling into materials science and environmental research.

Integration with Advanced Image Processing and Data Analysis Techniques (e.g., Spectral Unmixing)

The distinct spectral profile of this compound makes it highly suitable for multicolor imaging experiments that rely on advanced data analysis techniques like spectral unmixing. evidentscientific.com Spectral unmixing is a computational method used to separate the fluorescence emission signals from multiple fluorophores that overlap, a common challenge in multiplexed imaging. optica.org The family of Alexa Fluor dyes was extended with probes having overlapping emission maxima specifically for use with confocal systems equipped for spectral imaging and linear unmixing. evidentscientific.com

In practice, a multispectral imaging system can capture the mixed signals from a sample containing both this compound and another dye, such as Alexa Fluor 488. nih.gov A linear unmixing algorithm then uses the known, pure emission spectrum of each dye as a reference to calculate their relative contribution to the mixed signal in each pixel, effectively separating the two signals into distinct channels. nih.gov This method has been demonstrated to accurately measure the relative abundance of Alexa Fluor 488 and this compound in solution mixtures. nih.gov

However, when fluorophores have very similar emission spectra, such as this compound and Alexa Fluor 555, spectral unmixing algorithms may struggle to differentiate them effectively. microscopyfocus.com In these cases, researchers are integrating other data dimensions. Fluorescence Lifetime Imaging (FLIM) can be used as a complementary technique to separate such spectrally similar dyes based on differences in their fluorescence lifetimes, providing a powerful alternative for multiplexing beyond the limits of spectral separation alone. microscopyfocus.com Furthermore, new deep learning-based methods, such as the "AutoUnmix" autoencoder, are being developed to improve the accuracy and robustness of spectral unmixing for multi-color fluorescence microscopy images, overcoming the limitations of traditional linear methods, especially in noisy conditions. optica.org

Strategies for Enhancing Signal-to-Background Ratio in Complex Biological Matrices

Achieving a high signal-to-background ratio (SBR) is critical for the sensitive detection of biological targets, especially those with low abundance. thermofisher.com Several strategies are employed to maximize the SBR when using this compound probes.

One major source of background noise is the non-specific binding of fluorescent probes to cellular and tissue components. researchgate.netbitesizebio.com Alexa Fluor dyes are negatively charged and can be attracted to positively charged structures in tissues, such as the white matter in brain sections. researchgate.net To counteract this, researchers can use signal-enhancing reagents, such as the Image-iT FX Signal Enhancer, which block these charged sites prior to labeling, thereby reducing background fluorescence. researchgate.net Similarly, using blocking buffers during sample preparation is a standard method to reduce non-specific antibody binding. bitesizebio.com

For specific labeling technologies like the SNAP-tag®, optimizing the labeling protocol is key. neb.comneb.com While SNAP-tag allows for the covalent attachment of SNAP-Surface this compound to a protein of interest, using excessive substrate concentrations or overly long reaction times can lead to higher background without a proportional increase in the specific signal. neb.comneb.com Therefore, careful titration of the probe concentration and incubation time is necessary to achieve the best SBR. neb.com

Another powerful strategy is to amplify the signal at the source. The ViewRNA Cell Assay, for instance, uses branched DNA (bDNA) technology for in situ hybridization (ISH) to detect specific RNA targets. thermofisher.com In this system, multiple this compound-conjugated label probes bind to a single "tree-like" amplification structure that is built upon the target RNA sequence. thermofisher.com This bDNA method results in a significantly brighter signal compared to traditional FISH techniques where probes are directly labeled with a single fluorophore, leading to a much higher signal-to-noise ratio. thermofisher.com

Exploration of Novel Probe Designs for Enhanced Specificity and Targeting

Beyond general-use conjugates, research is focused on creating highly specialized this compound probes designed for specific molecular targets and assay formats, leading to enhanced specificity.

A prime example is the development of probes for challenging targets like ion channels. The this compound-ArIB[V11L;V16A] probe was engineered not only for its photostability but also for its high potency and selectivity for α7 nicotinic acetylcholine receptors over other nAChR subtypes. nih.gov This specificity allows for the precise labeling and study of these receptors in their native environment, such as on cultured hippocampal neurons. nih.gov

In the field of diagnostics, novel probe chemistries are being combined with this compound to improve pathogen detection. A Peptide Nucleic Acid (PNA) probe, Hpy769, was developed for the specific detection of Helicobacter pylori via fluorescence in situ hybridization (FISH). nih.gov PNA probes can exhibit higher binding affinity and specificity compared to traditional DNA probes. nih.gov Coupling the Hpy769 PNA sequence to this compound, which has a desirably narrow emission band, created a highly sensitive and specific tool for detecting the bacteria in gastric biopsy specimens. nih.gov

Assay design itself is also a frontier for innovation. The Single-Molecule Colocalization (SiMCA) immunoassay platform utilizes a novel design to improve both sensitivity and specificity. biorxiv.orgbiorxiv.org In this sandwich-based assay, a capture antibody (cAb) is labeled with this compound and immobilized on a surface, while a detection antibody (dAb) is labeled with a different fluorophore (e.g., Alexa Fluor 647). biorxiv.orgbiorxiv.org A true binding event, indicating the presence of the target protein (like TNF-α), is only registered when the two distinct fluorescent signals are detected at the same location (colocalized). biorxiv.org This design effectively filters out signals from non-specifically bound detection antibodies, significantly improving the assay's specificity. biorxiv.org

Q & A

Q. What spectral properties make Alexa Fluor 546 suitable for multi-color imaging with common laser lines?

this compound has an excitation peak at 556 nm and emission at 573 nm, aligning with mercury arc lamp lines (546 nm) and He-Ne lasers (543 nm). Its broad excitation range (~488–561 nm) allows compatibility with 488 nm and 532 nm lasers, enabling flexible integration into systems using FITC, Cy3, or TRITC filters . For example, it can be paired with Alexa Fluor 488 (green) and Alexa Fluor 647 (far-red) for simultaneous three-channel imaging .

Q. How do I optimize protein labeling with this compound maleimide for thiol-group conjugation?

Use a molar dye-to-protein ratio of 2–8:1 to avoid self-quenching. Incubate thiol-containing proteins (e.g., antibodies, peptides) with this compound C5 maleimide in pH 7–8 buffer (e.g., PBS) at 4°C for 4–6 hours. Remove excess dye via gel filtration or dialysis. Validate labeling efficiency using absorbance at 556 nm (dye) and 280 nm (protein), correcting for dye contribution at 280 nm .

Q. What protocols ensure minimal nonspecific staining when using this compound phalloidin for actin visualization?

Pre-block fixed cells/tissues with 5% BSA or 1% non-fat dried milk in PBS for 1 hour. Use 1:200–1:500 dilutions of this compound phalloidin in blocking buffer, incubate for 30–60 minutes at room temperature, and wash 3× with PBS + 0.1% Tween-20. Avoid Triton X-100 overuse, which may disrupt F-actin structures .

Q. How does this compound compare to Cy3 in brightness and photostability?

this compound exhibits ~2× higher fluorescence quantum yield than Cy3 and retains >90% signal after 30 minutes of continuous illumination (vs. ~60% for Cy3). This enables prolonged imaging of low-abundance targets (e.g., rare membrane receptors) without signal decay .

Advanced Research Questions

Q. How can this compound FluoroNanogold™ enable correlative light-electron microscopy (CLEM) of the same cellular structure?

  • Fluorescence step: Incubate samples with biotinylated primary antibodies, then apply this compound FluoroNanogold™-streptavidin (0.2–10 µg/mL in PBS + 1% milk) for 1 hour. Image using a 543 nm laser.
  • EM step: Enhance 1.4 nm Nanogold® particles with silver (LI Silver™) or gold (GoldEnhance™) to ~20 nm. Use reduced osmium tetroxide (0.1%) and vanadium-based stains (NanoVan™) to avoid obscuring Nanogold® particles .

Q. What statistical methods resolve contradictions in co-localization studies using this compound with other fluorophores?

Use Pearson’s correlation coefficient (PCC) and Manders’ overlap coefficient (MOC) in ImageJ/Fiji. Correct for spectral bleed-through by imaging single-labeled controls. For quantitative actin-polymerization studies, pair this compound phalloidin with thresholding algorithms to exclude background from autofluorescence .

Q. How to mitigate photobleaching in live-cell imaging with this compound conjugates during long-term time-lapse experiments?

  • Use oxygen-scavenging systems (e.g., glucose oxidase/catalase).
  • Limit laser power to ≤5% and exposure time to ≤50 ms per frame.
  • Validate dye stability in pH 4–10 buffers to avoid artifacts from organelle acidification .

Q. What strategies optimize this compound labeling for super-resolution microscopy (e.g., STED)?

Conjugate dyes at a 1:1 molar ratio to reduce steric hindrance. Use ProLong Diamond antifade mountant to preserve fluorescence under high-intensity 592 nm depletion lasers. Pair with Alexa Fluor 488 (STED at 660 nm) to avoid spectral overlap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.